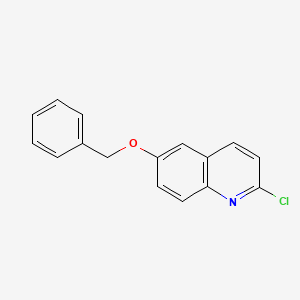

6-(Benzyloxy)-2-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJPIBUDBOUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459182 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623144-17-2 | |

| Record name | 6-(benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 6 Benzyloxy 2 Chloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The electron-deficient nature of the quinoline (B57606) ring, particularly at the C-2 and C-4 positions, makes it susceptible to nucleophilic aromatic substitution (SNA) reactions. The chlorine atom at the C-2 position of 6-(benzyloxy)-2-chloroquinoline serves as a good leaving group, facilitating its displacement by various nucleophiles.

Amination Reactions and Formation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines

Amination of chloroquinolines is a well-established method for the synthesis of aminoquinoline derivatives, which are of significant interest in medicinal chemistry. The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the reaction of a 4-chloroquinoline (B167314) with a 4-(benzyloxy)benzylamine. nih.gov While this specific example involves a 4-chloroquinoline, the principle applies to the amination of 2-chloroquinolines as well. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures. nih.gov

The general reactivity of chloroquinolines towards nucleophiles like piperidine (B6355638) has been studied, revealing that the 2-chloro isomer is generally more reactive than the 4-chloro isomer in aprotic solvents. researchgate.net This enhanced reactivity is attributed to the "α-aza effect," an electrostatic influence of the adjacent nitrogen atom. researchgate.net The reaction conditions for the amination of this compound would likely be similar to those used for other chloroquinolines, though specific optimization may be required.

Interactive Table: Amination Reaction Conditions

| Reactant | Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 2-alkyl-4-chloroquinolines | 4-(benzyloxy)benzylamines | DMSO | DIPEA | 150 | 26-48 | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-2 Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com These reactions have been successfully applied to functionalize the C-2 position of quinolines. In the context of this compound, the chloro group can be coupled with a variety of organoboron reagents, such as arylboronic acids or their esters, to introduce new carbon substituents. nih.govorganic-chemistry.org

The typical catalytic system for a Suzuki-Miyaura coupling involves a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate, and a phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial and can influence the reaction's efficiency and selectivity. nih.gov A base, such as potassium carbonate or cesium carbonate, is also required to activate the organoboron reagent. mdpi.comnih.gov The reaction is generally carried out in a suitable solvent system, which can be a mixture of an organic solvent and water. nih.gov

While direct examples for this compound are not detailed in the provided search results, the general methodology for Suzuki-Miyaura reactions on similar substrates is well-established. For instance, the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates has been demonstrated using a PdCl2(dppf)·CH2Cl2 catalyst with Cs2CO3 as the base in a THF/H2O solvent mixture. nih.gov

Interactive Table: Suzuki-Miyaura Reaction Conditions

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | THF/H2O (10:1) | 77 | nih.gov |

| Benzylic phosphates | Arylboronic acids | Palladium(II) acetate | Triphenylphosphine | K3PO4 or K2CO3 | Toluene (B28343) | 90 | organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. reddit.com When such reactions do occur, they preferentially take place on the benzene ring portion of the quinoline, specifically at positions 5 and 8. reddit.com This is because the pyridinic ring is more deactivated towards electrophilic attack. reddit.com

The presence of the benzyloxy group at the 6-position, being an ortho, para-directing group, would further influence the regioselectivity of electrophilic substitution. It would activate the benzene ring and direct incoming electrophiles to the positions ortho and para to it, which are positions 5 and 7. The chloro group at C-2 is a deactivating group and would have a lesser influence on the substitution pattern of the benzene ring. Therefore, for this compound, electrophilic substitution is expected to occur primarily at the C-5 and C-7 positions.

Reactions Involving the Benzyloxy Protecting Group and its Transformations

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. This group is stable under a variety of reaction conditions but can be selectively removed or modified when desired.

Chemoselective Deprotection Strategies

The removal of a benzyl ether protecting group, or debenzylation, is a common transformation in organic synthesis. Several methods are available for this purpose, and the choice of method often depends on the presence of other functional groups in the molecule. researchgate.net

One of the most common methods for debenzylation is catalytic hydrogenation. mdpi.com This typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netmdpi.com This method is generally efficient and clean, yielding toluene as a byproduct. researchgate.net However, it may not be suitable if the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Alternative methods for debenzylation that avoid the use of hydrogen gas include treatment with strong acids or Lewis acids. For example, a combination of boron trichloride (B1173362) (BCl3) and a cation scavenger like pentamethylbenzene (B147382) can achieve chemoselective debenzylation at low temperatures. researchgate.net Another approach involves the use of trimethylsilyl (B98337) iodide. researchgate.net Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have also been reported. organic-chemistry.org More recently, catalytic systems based on nitroxyl (B88944) radicals have been developed for the oxidative deprotection of benzyl groups. nih.gov

Interactive Table: Deprotection Methods for Benzyl Ethers

| Reagent/Catalyst | Conditions | Comments | Reference |

| H2, Pd/C | Room temperature, atmospheric pressure | Common and efficient, but not suitable for molecules with reducible functional groups. | researchgate.netmdpi.com |

| BCl3, pentamethylbenzene | Low temperature | Chemoselective, avoids reduction. | researchgate.net |

| Trimethylsilyl iodide | Methylene (B1212753) chloride, room temperature | Mild conditions. | researchgate.net |

| DDQ, UV light | MeCN | Oxidative deprotection. | organic-chemistry.org |

| Nitroxyl-radical catalyst, PIFA | Ambient temperature | Catalytic oxidative method. | nih.gov |

Derivatization of the Benzyloxy Side Chain

While the primary role of the benzyloxy group is often as a protecting group, its aromatic ring can also be a site for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the benzyl ring. However, controlling the regioselectivity of such reactions in the presence of the quinoline ring system can be challenging.

More commonly, transformations would involve the benzylic position itself. For instance, benzylic ethers can be oxidatively cleaved to the corresponding aromatic aldehydes. organic-chemistry.org This provides a route to convert the 6-benzyloxy group into a 6-formyl group after deprotection and re-functionalization.

Oxidative and Reductive Pathways of the Quinoline Core

The fused aromatic system of quinoline, comprising a benzene ring and a pyridine (B92270) ring, exhibits a rich and varied reaction chemistry. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C2 and C4 positions. Conversely, the benzene ring is more susceptible to electrophilic substitution. The presence of substituents, such as the benzyloxy group at the 6-position and the chloro group at the 2-position in this compound, further modulates this reactivity, influencing the course of both oxidative and reductive transformations.

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the molecule, activating the heterocyclic ring for further functionalization.

N-Oxidation Process:

The N-oxidation of quinolines is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. The reaction is generally carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. For this compound, the reaction would proceed as follows:

Reaction Scheme for N-Oxidation of this compound

This compound is treated with m-CPBA in CH2Cl2 to yield this compound N-oxide.

The presence of the electron-donating benzyloxy group at the 6-position can influence the rate of N-oxidation compared to unsubstituted quinoline. Studies on related substituted quinolines, such as 6-methoxyquinoline (B18371) and 6-chloroquinoline, have shown that these substituents are well-tolerated in N-oxidation reactions rsc.orgnih.gov.

Subsequent Reactions of Quinoline N-Oxides:

The formation of the N-oxide activates the C2 position for nucleophilic attack. This increased reactivity allows for a variety of subsequent transformations that are otherwise difficult to achieve with the parent quinoline. For instance, quinoline N-oxides can undergo deoxygenative functionalization at the C2 position. A notable example is the metal- and additive-free deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles beilstein-journals.org. In a plausible mechanism, the quinoline N-oxide attacks the sulfonyl group, leading to the formation of an intermediate that, after elimination of a triazolyl anion, is attacked by this anion at the C2 position. Rearomatization then affords the C2-functionalized quinoline beilstein-journals.org.

The table below summarizes the conditions and outcomes of N-oxidation on quinoline derivatives analogous to this compound.

| Substrate | Reagent | Solvent | Product | Reference |

| 2-Benzyl-6-chloroquinoline | m-CPBA | CH2Cl2 | 2-Benzyl-6-chloroquinoline 1-oxide | rsc.org |

| 6-Methoxyquinoline | m-CPBA | CH2Cl2 | 6-Methoxyquinoline N-oxide | nih.gov |

| 6-Chloroquinoline | m-CPBA | CH2Cl2 | 6-Chloroquinoline N-oxide | nih.gov |

This table illustrates the N-oxidation of various substituted quinolines, providing a basis for the expected reactivity of this compound.

The quinoline ring can undergo various reductive transformations, leading to partially or fully saturated heterocyclic systems such as dihydroquinolines and tetrahydroquinolines. The choice of reducing agent and reaction conditions determines the extent and regioselectivity of the reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of the quinoline ring. Depending on the catalyst and conditions, either the pyridine ring or both rings can be reduced. For instance, the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines can be achieved using a cobalt-amido cooperative catalyst with H3N·BH3 as the reductant. This method has been shown to be effective for a broad range of functional groups. Further reduction under similar conditions can lead to the corresponding tetrahydroquinoline.

Birch Reduction:

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the 1,4-reduction of aromatic rings to yield unconjugated cyclohexadienes. While not commonly applied to complex heterocyclic systems like substituted quinolines due to potential side reactions and lack of selectivity, the general mechanism involves the formation of a radical anion, which is then protonated. For quinolines, this could potentially lead to the reduction of the benzene portion of the ring system.

Microbial Reduction:

Biocatalytic reductions offer a green and often highly selective alternative to traditional chemical methods. For example, resting cells of Pseudomonas putida grown on quinoline have been shown to transform 2-chloroquinoline (B121035) into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. This transformation represents a reductive dioxygenation of the benzene ring of the quinoline core.

The following table outlines various reductive transformations applicable to the quinoline ring system.

| Reaction Type | Reagent/Catalyst | Product Type | Key Features | Reference(s) |

| Catalytic Transfer Hydrogenation | Co-amido catalyst, H3N·BH3 | 1,2-Dihydroquinoline | High selectivity for the pyridine ring; can proceed to tetrahydroquinoline with excess reagent. | |

| Birch Reduction | Na or Li in liquid NH3, alcohol | Dihydroquinoline (benzene ring reduced) | Classic method for reducing aromatic rings; regioselectivity depends on substituents. | |

| Microbial Reduction | Pseudomonas putida | Dihydro-dihydroxyquinoline | Highly selective enzymatic reduction of the benzene ring. |

This table summarizes different methods for the reduction of the quinoline ring, indicating the potential products and key characteristics of each method.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 6-(benzyloxy)-2-chloroquinoline in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR spectra offer fundamental information about the molecular framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the quinoline (B57606) and benzyl (B1604629) moieties. The aromatic protons of the quinoline ring typically appear as doublets and multiplets in the downfield region, while the benzylic protons and the protons of the phenyl ring of the benzyl group resonate at specific chemical shifts. For instance, a reported ¹H NMR spectrum shows a doublet at 8.14 ppm corresponding to one of the quinoline protons. rsc.org The benzylic methylene (B1212753) protons (CH₂) are characteristically observed as a singlet. rsc.org

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound shows distinct signals for the carbons of the quinoline core, the benzyl group's phenyl ring, and the benzylic carbon. The carbon attached to the chlorine atom (C-2) and the carbon bearing the benzyloxy group (C-6) are of particular interest and their shifts are influenced by the electronegativity of the attached atoms. A representative ¹³C NMR spectrum in CDCl₃ shows signals at approximately 160.63 ppm and 146.79 ppm, among others, corresponding to the various carbon atoms of the molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ rsc.org

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Quinoline Protons | 8.14 (d), 7.85 (s), 7.71 (d), 7.64 (t), 7.36-7.52 (m) | 160.63, 146.79, 140.54, 138.97, 137.03, 131.92, 131.59, 130.74, 129.41, 129.38, 128.86, 128.42, 128.37, 127.52, 127.18, 126.71 |

| Benzyl Protons | 7.36-7.52 (m), 7.29 (d), 6.79 (d) | - |

Note: 'd' denotes a doublet, 's' a singlet, 't' a triplet, and 'm' a multiplet. Data is illustrative and may vary slightly based on experimental conditions.

To further elucidate the complex structure and confirm assignments, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netsinica.edu.twprinceton.edusdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecular structure. sdsu.edursc.org This is crucial for tracing the connectivity of the protons within the quinoline and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). researchgate.netsdsu.eduepfl.ch This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). researchgate.netsdsu.eduepfl.ch HMBC is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the benzyl group to the quinoline core via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that helps to identify the functional groups present. dergipark.org.tr The IR spectrum of this compound exhibits absorption bands corresponding to the various bond vibrations within the molecule.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the aromatic quinoline ring system appear in the 1600-1400 cm⁻¹ region.

C-O-C stretching: The ether linkage of the benzyloxy group gives rise to characteristic stretching bands, typically in the 1270-1000 cm⁻¹ range.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3053 |

| C=C Aromatic Stretch | 1593, 1485 |

| C-N Stretch | 1412 |

| C-O-C Asymmetric Stretch | 1268 |

| C-O-C Symmetric Stretch | 1218 |

| C-H In-plane Bend | 1070, 1009 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. dergipark.org.tr The spectrum of this compound is characterized by absorption bands in the UV region, which are attributed to π-π* transitions within the conjugated quinoline and benzyl aromatic systems. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. dergipark.org.tr In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 3: Mass Spectrometry Data for this compound

| Technique | Observed m/z | Interpretation |

|---|---|---|

| MS (EI) | 269, 271 | Molecular ion peaks ([M]⁺, [M+2]⁺) ebi.ac.uk |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Computational Chemistry and Theoretical Studies of 6 Benzyloxy 2 Chloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Molecular Geometry Optimization and Conformational Stability Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 6-(benzyloxy)-2-chloroquinoline, this would involve calculating the potential energy of the molecule for various arrangements of its atoms until the lowest energy conformation is found. This process provides key information on bond lengths, bond angles, and dihedral angles.

Studies on similar molecules, such as 6-chloroquinoline, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve a stable molecular geometry. dergipark.org.tr For this compound, a key feature to analyze would be the conformational flexibility introduced by the benzyloxy group. The rotation around the C-O-C ether linkage would lead to different conformers. A conformational stability analysis would be necessary to identify the global minimum energy structure, as well as any other low-energy conformers that might coexist at room temperature. The planarity of the quinoline (B57606) ring system is a critical aspect, and calculations would confirm if the benzyloxy substituent introduces any significant distortion. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters for Related Quinoline Derivatives (B3LYP Method) Note: This table presents data for related compounds to infer the expected values for this compound.

| Parameter | 6-Chloroquinoline dergipark.org.tr | 8-Chloroquinoline-2-carbaldehyde siftdesk.org | (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide nih.gov |

| C-Cl Bond Length (Å) | - | 1.76 | 1.815 |

| C-N Bond Length (Å) | - | 1.422 | - |

| C=C Bond Length (Å) | - | 1.371 - 1.394 | - |

| C-C Bond Length (Å) | - | 1.339 - 1.417 | - |

This table is for illustrative purposes and shows the type of data obtained from DFT calculations.

Vibrational Frequency Calculations and Correlation with Experimental IR Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The theoretical spectrum can be compared with an experimentally obtained IR spectrum to validate the accuracy of the computational model.

For related compounds like 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G (d, p) level have been used to compute vibrational frequencies. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov The Potential Energy Distribution (PED) analysis is also commonly performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and wagging of different functional groups. nih.gov For this compound, this analysis would help in identifying the characteristic vibrational modes associated with the quinoline ring, the C-Cl bond, the C-O-C ether linkage, and the phenyl ring of the benzyloxy group.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoline Derivative Note: This table illustrates the correlation between theoretical and experimental data for a similar compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3006–3070 dergipark.org.tr | 3010–3072 dergipark.org.tr |

| C-H in-plane bend | 1000–1300 dergipark.org.tr | - |

| C-H out-of-plane bend | 750–1000 dergipark.org.tr | - |

This table is a representative example and not direct data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT that is used to describe the properties of electronic excited states. It is a powerful tool for predicting and interpreting electronic absorption spectra.

Prediction of UV-Vis Spectra and Characterization of Electronic Transitions

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule. nih.gov These values correspond to the wavelengths and intensities of the absorption bands in a UV-Vis spectrum. The calculations also provide information about the nature of the electronic transitions, i.e., which molecular orbitals are involved.

For this compound, TD-DFT calculations would likely be performed using a functional such as M06-2X or ωB97XD, which have shown good performance for organic molecules. nih.gov The calculations would predict the λmax values and help in understanding the electronic transitions, such as π→π* and n→π* transitions, within the molecule. The influence of the benzyloxy and chloro substituents on the electronic spectrum of the quinoline core could be systematically investigated. For instance, the benzyloxy group, being an electron-donating group, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and kinetic stability of a molecule.

Evaluation of HOMO and LUMO Energies and their Significance

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would provide insights into its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. For example, in related push-pull purine (B94841) systems, the spatial separation of the HOMO and LUMO has been shown to be significant. nih.gov In this compound, it would be of interest to see how the electron-donating benzyloxy group and the electron-withdrawing chloro group influence the localization of these frontier orbitals.

Calculations of Chemical Hardness, Softness, and Electrophilicity Index

Quantum chemical calculations are employed to determine global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and are crucial for predicting the reactivity and stability of a molecule. Unfortunately, no published data for these specific descriptors for this compound were found.

Electrostatic Potential Surface (ESP) and Atomic Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) map is a vital tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. This analysis, along with the calculation of atomic charges, provides a detailed picture of the molecule's electronic landscape. While the general principles of ESP analysis are well-documented for various quinoline derivatives, specific ESP maps and atomic charge tables for this compound are not available in the reviewed literature.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Non-covalent interactions play a critical role in molecular recognition and supramolecular chemistry. NCI and QTAIM analyses are sophisticated computational methods used to visualize and quantify these weak interactions, such as hydrogen bonds and van der Waals forces. These studies would be instrumental in understanding the intermolecular interactions of this compound, but no such specific analyses have been published.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and dynamic behavior of a ligand within the active site of a biological target. The benzyloxy group has been noted for its potential role in the pharmacophoric properties of related quinoline compounds. However, without specific molecular docking studies and MD simulations for this compound with defined biological targets, a detailed analysis of its ligand-target interactions remains speculative.

Mechanistic Investigations of Biological Activities of 6 Benzyloxy 2 Chloroquinoline Derivatives

General Overview of Quinoline (B57606) Scaffold's Role in Modulating Biological Pathways

The quinoline ring system is a well-established "privileged structure" in drug discovery, known for its ability to interact with a multitude of biological targets. researchgate.net Its planar nature facilitates intercalation into DNA, a mechanism exploited in the development of certain anticancer agents. biorxiv.orgnih.gov Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, crucial for binding to various enzymes and receptors. nih.gov

Quinoline derivatives have been shown to modulate a diverse range of biological pathways implicated in various diseases:

Anticancer: They can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, and can also induce apoptosis through p53-dependent pathways. researchgate.netnih.govmdpi.com

Antimalarial: A primary mechanism of action for many quinoline-based antimalarials, like chloroquine (B1663885), involves interfering with heme detoxification in the malaria parasite. nih.govrsc.orgnih.govacs.org They accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin. nih.gov

Antibacterial: Quinolines can target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, leading to bacterial cell death. nih.govneliti.com

Antiviral: Certain quinoline derivatives have shown inhibitory activity against viral enzymes like HIV reverse transcriptase. biorxiv.orgresearchgate.net

Anti-inflammatory: Some quinoline compounds exhibit anti-inflammatory properties, with amodiaquine (B18356) being one such example. nih.gov

Antifungal: The quinoline scaffold is also found in compounds with antifungal activity. neliti.com

Enzyme Inhibition: Beyond the aforementioned targets, quinoline derivatives have been found to inhibit a variety of other enzymes, including acetylcholinesterase and carbonic anhydrases. nih.govresearchgate.net

Elucidation of Potential Molecular Targets and Binding Modes

The specific substitution pattern of 6-(benzyloxy)-2-chloroquinoline suggests several potential molecular targets and binding interactions that contribute to its biological activity.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, DNA gyrase, Dihydrofolate Reductase)

The quinoline core is a known pharmacophore for inhibiting a variety of enzymes critical for cellular function and disease progression.

Kinases: Numerous quinoline derivatives act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival, such as those mediated by c-Met, VEGF, and EGF receptors. nih.gov The quinoline nitrogen often forms a key hydrogen bond with the kinase hinge region, while other parts of the molecule engage in various hydrophobic and electrostatic interactions. nih.gov

Topoisomerases and DNA Gyrase: The planar quinoline ring can intercalate into DNA, disrupting the function of topoisomerases and DNA gyrase, which are essential for DNA topology and replication. researchgate.netneliti.com This mechanism is central to the activity of some anticancer and antibacterial quinoline drugs.

Dihydrofolate Reductase (DHFR): While not as commonly reported for this specific derivative, other heterocyclic compounds are known to inhibit DHFR, an enzyme crucial for nucleotide synthesis. The potential for this compound to act as a DHFR inhibitor would depend on its ability to mimic the binding of the natural substrate, dihydrofolate.

DNA Methyltransferases (DNMTs): Recent studies have shown that some quinoline-based compounds can inhibit DNA methyltransferases by intercalating into the DNA substrate, leading to a conformational change in the enzyme. biorxiv.orgnih.gov

The following table summarizes the inhibitory activities of various quinoline derivatives against different enzymes, providing insights into the potential targets of this compound.

| Quinoline Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Reference(s) |

| 4-Anilinoquinolines | EGFR | Competitive inhibition at the ATP-binding site | nih.gov |

| Camptothecin analogs | Topoisomerase I | Stabilization of the enzyme-DNA cleavable complex | researchgate.net |

| Fluoroquinolones | DNA gyrase, Topoisomerase IV | Inhibition of DNA re-ligation | neliti.com |

| Various substituted quinolines | Acetylcholinesterase, Carbonic Anhydrase I & II | Direct binding to the active site | nih.gov |

| Quinoline-based analogs | DNA methyltransferases (DNMT1, CamA) | DNA intercalation leading to conformational change | biorxiv.orgnih.gov |

Receptor Binding and Modulation Mechanisms

The interaction of quinoline derivatives with various receptors is another important aspect of their biological activity.

Adrenoceptors: Certain 4-aminoquinoline (B48711) derivatives have been identified as potent and selective antagonists of the α2C-adrenoceptor. acs.org The binding affinity and selectivity are highly dependent on the substituents on the quinoline ring.

Other Receptors: The versatile quinoline scaffold can be adapted to bind to a wide range of receptors. Molecular modeling studies have been used to design quinoline derivatives with affinity for specific receptors, such as the serine/threonine-protein kinase 10 (STK10). mdpi.com

The binding of a ligand to a receptor is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The planarity of the quinoline ring makes it particularly suitable for π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies for Position-6 and Position-2 Substituted Quinolines

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.

Impact of the Benzyloxy Moiety on Modulating Biological Potency and Selectivity

The presence of a benzyloxy group at the 6-position of the quinoline ring can significantly impact its biological profile.

Increased Lipophilicity: The benzyloxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Steric and Electronic Effects: The bulky benzyloxy group can influence the binding affinity and selectivity of the molecule for its target by creating specific steric interactions. Electronically, the oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor.

Antimicrobial Activity: Studies on 8-benzyloxy-substituted quinoline ethers have demonstrated their antimicrobial activities. researchgate.net

Anticancer Activity: The benzyloxy group can contribute to the anticancer activity of quinoline derivatives, potentially by interacting with specific residues in the active site of target proteins. In some cases, the presence of a benzyloxy group has been linked to the inhibition of tumor cell growth.

Influence of the Chloro Substituent on Receptor Interaction and Reactivity

The chloro group at the 2-position of the quinoline ring plays a crucial role in the reactivity and biological activity of the molecule.

Reactivity: The 2- and 4-positions of the quinoline ring are susceptible to nucleophilic substitution. youtube.com The presence of a chloro group at the 2-position makes it a reactive site for the synthesis of new derivatives. nih.gov

Biological Activity: The presence and position of a chloro group can be critical for biological activity. For example, the 7-chloro group in chloroquine is essential for its antimalarial activity, as it is required for the inhibition of β-hematin formation. nih.govacs.org In other cases, the presence of a chloro group at certain positions can lead to a loss of activity. nih.gov For some quinoline derivatives, a chloro substituent at the 2-position has been associated with antioxidant properties. nih.gov

The following table summarizes the impact of substituents at positions 2 and 6 on the biological activity of quinoline derivatives.

| Position | Substituent | Effect on Biological Activity | Reference(s) |

| 2 | Chloro | Can be crucial for activity (e.g., antioxidant) or lead to loss of activity depending on the specific derivative and target. Serves as a reactive handle for further chemical modification. | nih.gov |

| 6 | Benzyloxy | Increases lipophilicity, can enhance antimicrobial and anticancer activities through specific steric and electronic interactions. | researchgate.net |

| 6 | Electron-withdrawing group | Can increase activity in some cases, for example, in HIV-1 reverse transcriptase inhibitors. | researchgate.net |

| 7 | Chloro | Essential for antimalarial activity of 4-aminoquinolines like chloroquine. | nih.govacs.org |

Cellular Mechanism Studies (excluding clinical applications)

The anticancer potential of this compound derivatives is rooted in their ability to modulate fundamental cellular processes, including cell cycle progression, apoptosis, and cell motility.

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of this process, leading to uncontrolled proliferation. Certain chemotherapeutic agents can induce DNA damage, which in turn activates cell cycle checkpoints, halting progression and providing an opportunity for DNA repair or, if the damage is too severe, triggering cell death.

While specific studies on this compound itself are limited in this direct context, the broader class of quinoline derivatives has been shown to influence cell cycle progression. For instance, some quinazoline-based compounds, which share a heterocyclic scaffold with quinolines, have been observed to cause cell cycle arrest. This arrest can occur at different phases, such as G1/S or G2/M, depending on the specific compound and cell type. The arrest at these checkpoints prevents the cell from entering the next phase of division with damaged DNA, a crucial mechanism for preventing the propagation of cancerous cells. For example, DNA-damaging agents like doxorubicin (B1662922) can induce G2 phase arrest in B-cell lymphomas. nih.gov This provides a therapeutic window for interventions that specifically target cells in this phase. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Research has shown that derivatives of quinoline can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. nih.govmdpi.com This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govmdpi.comjofamericanscience.org Studies on related compounds, such as a synthetic 6'-benzyloxy-4-bromo-2'-hydroxychalcone, have demonstrated the induction of apoptosis in leukemia cells. nih.gov This process was characterized by the activation of initiator and executioner caspases, the release of mitochondrial proteins like cytochrome c, and the dissipation of the mitochondrial membrane potential. nih.gov

Furthermore, the regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govmdpi.com The balance between these proteins is crucial in determining a cell's fate. nih.gov Some ciprofloxacin (B1669076) derivatives, which contain a quinolone structure, have been shown to induce apoptosis in myeloid leukemia cells by down-regulating the anti-apoptotic proteins Survivin and Bcl-2, while up-regulating the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio favors apoptosis. researchgate.net

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The aforementioned chalcone (B49325) derivative was found to induce apoptosis through the activation of the extrinsic pathway, highlighting the multifaceted ways in which quinoline-related structures can initiate programmed cell death. nih.gov

Table 1: Key Proteins Involved in Apoptosis and Their Modulation by Quinoline-Related Compounds

| Protein/Family | Function | Observed Effect of Related Compounds | Reference |

| Caspases | Proteases that execute apoptosis | Activation of initiator and executioner caspases | jofamericanscience.orgnih.govresearchgate.net |

| Bcl-2 family | Regulators of the intrinsic apoptotic pathway | Down-regulation of anti-apoptotic Bcl-2; up-regulation of pro-apoptotic Bax | mdpi.comresearchgate.net |

| Cytochrome c | Mitochondrial protein that initiates the apoptosome | Release from mitochondria into the cytosol | nih.govmdpi.comnih.gov |

| Survivin | Inhibitor of apoptosis protein | Down-regulation | researchgate.net |

The ability of cancer cells to proliferate uncontrollably and migrate to distant sites is a hallmark of malignancy. Pre-clinical studies using in vitro models have demonstrated the potential of quinoline derivatives to inhibit these processes.

For example, a tridecylpyrrolidine-diol derivative was shown to have concentration-dependent cytotoxic and antiproliferative effects on colon cancer cell lines. mdpi.com This compound also inhibited the migration of treated cells in a wound healing (scratch) assay. mdpi.com Similarly, certain quinazoline-based compounds have been found to impair prostate tumorigenesis by targeting the tumor vasculature, which is essential for tumor growth and metastasis.

Specific Antimicrobial Activity Mechanisms (e.g., DNA gyrase inhibition, dihydrofolate reductase inhibition, enzyme binding)

Quinoline derivatives have a long history as antimicrobial agents. Their mechanisms of action are diverse and often target essential bacterial enzymes. One of the well-established targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, quinolones prevent the relaxation of supercoiled DNA, leading to a bactericidal effect.

Other potential mechanisms of antimicrobial action for related heterocyclic compounds like benzothiazole (B30560) derivatives include the inhibition of dihydrofolate reductase, an enzyme involved in folic acid synthesis, which is essential for nucleotide production. nih.gov Inhibition of other enzymes such as dihydroorotase, peptide deformylase, and enoyl acyl carrier protein reductase has also been reported for benzothiazole derivatives, suggesting that quinoline compounds may have a broad range of potential enzymatic targets within bacterial cells. nih.gov

Mechanisms of Action in Antimalarial Research (e.g., inhibition of hemozoin formation)

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and quinine (B1679958). nih.gov A primary mechanism of action for these compounds is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. nih.govnih.gov

During its intraerythrocytic stage, the parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. nih.gov Quinoline antimalarials are thought to accumulate in the acidic food vacuole and interfere with this polymerization process. nih.gov The resulting buildup of free heme leads to oxidative stress and parasite death. nih.gov

Novel 4-aminoquinoline analogues have been synthesized and shown to significantly inhibit hemozoin formation in a dose-dependent manner, demonstrating the continued relevance of this mechanism for new antimalarial drug development. nih.gov While some quinoline derivatives have been investigated for their ability to inhibit other parasite enzymes, such as lactate (B86563) dehydrogenase, their primary antimalarial activity is often attributed to the disruption of heme detoxification. nih.gov

Future Directions and Emerging Research Avenues for 6 Benzyloxy 2 Chloroquinoline Research

Rational Design and Virtual Screening of Novel Quinoline (B57606) Derivatives

The future of developing novel quinoline-based therapeutic agents is increasingly reliant on computational methods to guide the design and selection of candidates, moving beyond traditional trial-and-error synthesis. Rational design and virtual screening are powerful tools for identifying promising derivatives of scaffolds like 6-(benzyloxy)-2-chloroquinoline.

Methodologies such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis are instrumental in understanding the specific structural features that enhance biological activity. mdpi.com In one study, 3D-QSAR models were built for 33 quinoline derivatives to analyze their anti-gastric cancer activity. mdpi.comnih.gov By creating contour maps of the molecular fields, researchers identified that certain structural characteristics were key to improving the anticancer properties. mdpi.comnih.gov This approach, which correlates the three-dimensional structure of molecules with their biological activity, allows for the precise design of new compounds with predicted high potency. mdpi.com The reliability of such models is often confirmed through robust internal and external validation, showing strong predictive power. mdpi.comnih.gov

Molecular docking is another critical in-silico technique that predicts how a ligand, such as a novel quinoline derivative, will bind to the active site of a target protein. nih.govmdpi.com This method was used to screen a library of 5,017 ligands against Mycobacterium tuberculosis, demonstrating its utility in identifying potential antimicrobial agents. nih.gov In the context of SARS-CoV-2, a virtual combinatorial library of quinadoline B derivatives was screened against the virus's RNA-dependent RNA polymerase (RdRp), a conserved and attractive drug target. mdpi.com This screening protocol, which includes evaluating ligand-binding energies using methods like MM-GBSA, helps to identify derivatives with improved binding affinity, which can then be prioritized for synthesis and experimental testing. mdpi.com

These computational strategies enable the rapid exploration of vast chemical spaces, saving significant time and resources. researchgate.net By analyzing structure-activity relationships and simulating ligand-protein interactions, researchers can rationally design new derivatives of this compound with enhanced selectivity and efficacy for specific biological targets, from cancer to infectious diseases. mdpi.comnih.gov

Table 1: Computational Techniques in Quinoline Derivative Design

| Computational Technique | Application | Key Outcome | Reference |

| 3D-QSAR (CoMFA) | Analyzing structure-activity relationships of quinoline analogues for anti-gastric cancer activity. | Identified key structural features influencing ligand activity and guided the design of five new potent compounds. | mdpi.comnih.gov |

| Molecular Docking | Screening ligand libraries against protein targets like Mycobacterium tuberculosis riboswitch and SARS-CoV-2 RdRp. | Identified hits with high binding affinity and favorable pharmacokinetic properties for further investigation. | nih.govmdpi.com |

| Virtual Screening | Evaluating a virtual combinatorial library of quinoline derivatives against a specific viral enzyme. | Identified five compounds with improved affinity for SARS-CoV-2 RdRp, marking them for future antiviral research. | mdpi.com |

| MM-GBSA | Calculating ligand binding energies from docking-derived complexes. | Improved the quality of virtual screening by providing a more accurate assessment of binding affinity. | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Predicting Quinoline Bioactivity and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly processing vast datasets to predict molecular properties and synthetic pathways. doaj.orgnih.gov These technologies are particularly suited to the quinoline class of compounds, where extensive libraries and diverse biological activities provide rich data for model training.

ML models can accurately predict the biological activity of new molecules, accelerating the identification of promising drug candidates. acs.orgnih.gov By using molecular descriptors as inputs, algorithms like random forest and gradient boosting regression can be trained to predict properties such as the inhibitory capacity (pIC50) of a compound against a specific target. acs.orgnih.gov For instance, ML models have been successfully trained to predict the activity of aromatase inhibitors, demonstrating the potential to screen thousands of molecules from chemical repositories like PubChem and shortlist the most promising ones for further study. nih.gov Deep reinforcement learning combined with attention mechanisms represents a more advanced approach, where a "Generator" model proposes new molecular structures and a "Predictor" model evaluates their potential bioactivity, guiding the discovery process toward the most promising areas of chemical space. nih.gov

Table 2: Applications of AI/ML in Quinoline Research

| AI/ML Application | Methodology | Purpose | Reference |

| Bioactivity Prediction | Random Forest, Gradient Boosting Regression | To predict the pIC50 values of new molecules against a biological target based on molecular descriptors. | acs.orgnih.gov |

| Site Selectivity Prediction | Artificial Neural Network (ANN) | To predict the reactive site for C-H functionalization on quinoline derivatives, achieving 86.5% accuracy on an external validation set. | doaj.org |

| Reaction Outcome Prediction | Sequence-to-sequence models (e.g., GRU-based) | To predict the products of a chemical reaction by treating reactant and product SMILES strings as a translation task. | researchgate.net |

| Retrosynthesis Planning | Data-driven AI models | To predict synthetic routes for novel small molecules by learning from large reaction databases. | cas.org |

| Targeted Molecule Generation | Deep Reinforcement Learning | To generate novel hit compounds with optimized properties by combining a molecule generator and a bioactivity predictor. | nih.gov |

Development of Sustainable and Scalable Synthetic Routes for Analog Library Generation

As the demand for diverse libraries of quinoline derivatives for high-throughput screening grows, the development of sustainable and scalable synthetic methods is paramount. nih.govacs.org Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, are well-established but often require harsh conditions or produce significant waste. mdpi.comnih.gov Modern research is focused on "green" chemistry approaches that are more environmentally friendly and efficient. nih.gov

Green synthesis strategies include the use of microwave irradiation, ultrasound, and one-pot reactions, which can reduce reaction times, increase yields, and minimize the use of hazardous solvents. nih.gov For example, an efficient and green method for synthesizing alkylated quinolines has been developed using a copper-TEMPO catalyst system. researchgate.net This process offers advantages such as mild reaction conditions, the use of a cost-effective metal catalyst, and applicability to gram-scale synthesis, making it suitable for generating compound libraries. researchgate.net The synthetic flexibility of the quinoline ring system is a key characteristic that facilitates the optimization of antimicrobial activity, pharmacokinetics, and safety profiles through tailored modifications. researchgate.net

The concept of scalability is crucial for translating laboratory findings into practical applications, including the assembly of large compound libraries for drug discovery. acs.org Research into short, high-yielding synthetic routes that start from readily available materials is essential. acs.org A four-step, large-scale synthesis of a complex sp3-rich scaffold demonstrated how efficient methodologies can be developed to produce diverse physical compound libraries. acs.org Such routes, which allow for the sequential functionalization of different parts of the molecule, are ideal for creating analog libraries based on a core structure like this compound. acs.org By focusing on sustainable and scalable synthetic strategies, chemists can more efficiently generate the wide range of derivatives needed to explore structure-activity relationships and identify new therapeutic leads. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.